7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of pyrazole and pyrimidine rings in its structure imparts unique chemical and biological properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with 2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, which is crucial for its anticancer activity .
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethyl-1H-pyrazol-1-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Known for its antiviral and antitumoral activity.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Studied for its catalytic activities and coordination chemistry.
Uniqueness
7-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features and the combination of pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H21N5 |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
7-(3,5-dimethylpyrazol-1-yl)-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H21N5/c1-16-14-17(2)28(26-16)22-15-21(19-10-6-4-7-11-19)25-24-23(18(3)27-29(22)24)20-12-8-5-9-13-20/h4-15H,1-3H3 |
InChI Key |
QNKCIQROLRKLNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C5=CC=CC=C5)C |
Origin of Product |
United States |
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